molecular formula C19H21ClN2S B293161 N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine

N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine

Número de catálogo B293161
Peso molecular: 344.9 g/mol
Clave InChI: OXQCCHGAUVLVJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine, commonly known as CTDP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. CTDP belongs to the class of compounds known as D1-like dopamine receptor agonists, which have been shown to have potential therapeutic effects in various neurological disorders.

Aplicaciones Científicas De Investigación

CTDP has been the subject of numerous scientific studies due to its potential applications in the treatment of various neurological disorders. The compound has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). CTDP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mecanismo De Acción

The mechanism of action of CTDP involves its binding to D1-like dopamine receptors in the brain. This binding leads to an increase in the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. The increased release of dopamine leads to the activation of the brain's reward pathway, which is thought to be responsible for the therapeutic effects of CTDP.
Biochemical and Physiological Effects:
CTDP has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in dopamine release, an increase in the expression of genes involved in dopamine signaling, and an increase in the number of dopamine receptors in the brain. CTDP has also been shown to increase the activity of certain enzymes involved in dopamine synthesis, which may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using CTDP in lab experiments is its specificity for D1-like dopamine receptors, which allows for the selective activation of these receptors without affecting other neurotransmitter systems. This specificity also allows for the study of the specific effects of D1-like receptor activation on behavior and physiology. However, one limitation of using CTDP in lab experiments is its relatively low potency compared to other D1-like receptor agonists, which may require higher doses to achieve therapeutic effects.

Direcciones Futuras

There are a number of future directions for research on CTDP and its potential therapeutic applications. One area of research is the development of more potent D1-like receptor agonists that may have greater therapeutic efficacy. Another area of research is the study of the long-term effects of CTDP treatment on behavior and physiology, as well as the potential for tolerance and dependence. Additionally, the potential use of CTDP in the treatment of other neurological disorders, such as depression and anxiety, is an area of ongoing research.

Métodos De Síntesis

The synthesis method for CTDP involves a multi-step process that starts with the reaction of 4-chloroaniline with cyclopentanone in the presence of sodium ethoxide to form 4-chloro-N-cyclopentyl aniline. The resulting compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound, which is then reacted with thiourea to form CTDP.

Propiedades

Fórmula molecular

C19H21ClN2S

Peso molecular

344.9 g/mol

Nombre IUPAC

1-N-(4-chlorophenyl)-3-N-cyclopentyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine

InChI

InChI=1S/C19H21ClN2S/c20-13-9-11-15(12-10-13)22-19-17-8-4-3-7-16(17)18(23-19)21-14-5-1-2-6-14/h9-12,14H,1-8H2

Clave InChI

OXQCCHGAUVLVJT-UHFFFAOYSA-N

SMILES

C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2

SMILES canónico

C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.